molecular formula C13H12Cl6 B13446720 Dechlorane Plus Monoadduct

Dechlorane Plus Monoadduct

Cat. No.: B13446720
M. Wt: 380.9 g/mol
InChI Key: LHUMZYHABWGTAF-OEWTVGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dechlorane Plus Monoadduct is a degradation product of Dechlorane Plus, a polychlorinated flame retardant. This compound is known for its high persistence and bioaccumulative properties, making it a subject of environmental concern. It is detected in various environmental matrices, including air, water, and biota .

Preparation Methods

Dechlorane Plus Monoadduct is synthesized through the Diels-Alder reaction of hexachlorocyclopentadiene with cyclooctadiene. The reaction typically involves a 1:1 molar ratio to favor the formation of monoadduct products . The reaction conditions include high temperatures and the presence of a catalyst to facilitate the reaction.

Chemical Reactions Analysis

Dechlorane Plus Monoadduct undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert this compound into less chlorinated compounds.

    Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

Dechlorane Plus Monoadduct has several scientific research applications:

Mechanism of Action

The mechanism of action of Dechlorane Plus Monoadduct involves its interaction with cellular components, leading to oxidative stress and disruption of metabolic processes. It induces hepatic oxidative damage and affects signal transduction pathways . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to cause significant biochemical changes in exposed organisms.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H12Cl6

Molecular Weight

380.9 g/mol

IUPAC Name

(1R,2R,5Z,9S,10S)-1,10,11,12,13,13-hexachlorotricyclo[8.2.1.02,9]trideca-5,11-diene

InChI

InChI=1S/C13H12Cl6/c14-9-10(15)12(17)8-6-4-2-1-3-5-7(8)11(9,16)13(12,18)19/h1-2,7-8H,3-6H2/b2-1-/t7-,8+,11-,12+

InChI Key

LHUMZYHABWGTAF-OEWTVGTHSA-N

Isomeric SMILES

C/1C[C@@H]2[C@H](CC/C=C1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1CC2C(CCC=C1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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